molecular formula C15H18F3NO2 B12271796 (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester

Cat. No.: B12271796
M. Wt: 301.30 g/mol
InChI Key: VRHSRTQHWKDODS-UHFFFAOYSA-N
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Description

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester is a chiral pyrrolidine derivative with a benzyl group at the 1-position, a trifluoromethyl (CF₃) group at the 5-position, and an ethyl ester moiety at the 3-position. Pyrrolidine scaffolds are widely studied due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl ester may act as a prodrug moiety to improve bioavailability .

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

ethyl 1-benzyl-5-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-8-13(15(16,17)18)19(10-12)9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3

InChI Key

VRHSRTQHWKDODS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(N(C1)CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using a chiral auxiliary or chiral catalyst to introduce the required stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylicacidethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs from the literature and commercial catalogs (Table 1).

Compound Name Key Substituents Molecular Formula Molecular Weight Functional Groups Notable Data
(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester Benzyl, CF₃, ethyl ester C₁₅H₁₈F₃NO₂ 319.31 g/mol Ester, pyrrolidine, CF₃ Stereochemistry: 3R,5S; prodrug potential
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-...phenylureido)pyrrolidine-3-carboxylic acid Benzodioxol, urea, CF₃-phenyl, methyl, carboxylic acid C₂₂H₂₂F₃N₃O₅ 465.43 g/mol Carboxylic acid, urea, benzodioxol, CF₃ 68% crude yield, >99% purity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl, ketone, carboxylic acid C₆H₉NO₃ 143.14 g/mol Carboxylic acid, ketone CAS 42346-68-9; industrial use
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Pyridine, tert-butyl ester, methoxy, methyl C₁₆H₂₄N₂O₃ 292.37 g/mol Pyridine, carbamate Price: $400–$4800 (1–25 g)

Analysis of Differences

Substituent Complexity and Bioactivity The target compound’s benzyl and CF₃ groups distinguish it from simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which lacks aromaticity and fluorination . The ethyl ester in the target compound contrasts with the carboxylic acid in and , implying differences in solubility and prodrug activation pathways.

Stereochemical Considerations

  • The (3R,5S) configuration is enantiomerically distinct from the racemic (±)-trans analog in , which could lead to divergent binding affinities in chiral environments (e.g., enzymes or receptors).

Functional Group Impact

  • Urea and benzodioxol groups in confer hydrogen-bonding capacity, absent in the target compound. This may limit the target’s utility in contexts requiring strong polar interactions.

Biological Activity

(3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester, commonly referred to by its CAS number 2381389-11-1, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H18F3NO2
  • Molecular Weight : 301.30 g/mol
  • CAS Number : 2381389-11-1
  • Purity : Typically >98% .

The biological activity of (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester is largely attributed to its structural characteristics that allow it to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in vivo.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was evaluated for its anticancer properties. BPU demonstrated significant cytotoxic effects across various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of 4.64 ± 0.08 µM against Jurkat cells and showed effective cell cycle arrest in the sub-G1 phase .

Antiangiogenic Activity

BPU also exhibited promising antiangiogenic properties in chick chorioallantoic membrane (CAM) assays, indicating its ability to inhibit blood vessel formation in tumor tissues. This suggests that compounds like (3R,5S)-1-Benzyl-5-trifluoromethyl-pyrrolidine-3-carboxylic acid ethyl ester may play a role in targeting tumor vasculature .

Research Findings and Case Studies

StudyFindings
In Vitro Cytotoxicity BPU showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation across multiple cancer cell lines .
Cell Cycle Analysis Flow cytometry revealed that BPU effectively arrested the cell cycle at the sub-G1 phase in Jurkat cells .
Antiangiogenic Potential In vivo studies demonstrated BPU's ability to inhibit angiogenesis in CAM assays .

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